5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- 6-carboxamide: A carboxamide group at position 6, linked to a 4-sulfamoylphenethyl moiety. The sulfonamide group (-SO₂NH₂) is a notable pharmacophore associated with enzyme inhibition (e.g., carbonic anhydrase) and enhanced solubility due to its polar nature .
- Thiazolo[3,2-a]pyrimidine scaffold: This bicyclic system is prevalent in bioactive molecules, with documented roles in antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,9H,5-8H2,(H,17,20)(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSGBPQKBAKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate and the relaxation of smooth muscle tissues.
Mode of Action
As a β3-adrenergic receptor agonist , the compound binds to and activates this receptor. This activation triggers a series of intracellular events, leading to the relaxation of smooth muscle tissues.
Biochemical Pathways
The activation of the β3-adrenergic receptor leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation.
Result of Action
The activation of the β3-adrenergic receptor by this compound leads to the relaxation of smooth muscle tissues. This can have therapeutic effects in conditions such as overactive bladder.
Biological Activity
The compound 5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative that has garnered interest due to its potential biological activities. Thiazolopyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing findings from various studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃S
- Molecular Weight: 295.35 g/mol
- CAS Number: 428871-73-2
This compound features a thiazolo-pyrimidine core, which is crucial for its biological activity. The presence of the sulfonamide group enhances its solubility and bioactivity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolopyrimidine derivatives. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that the compound exhibits broad-spectrum antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections.
Cytotoxicity
The cytotoxic effects of the compound were evaluated on human leukemia HL-60 cells. The findings revealed an IC50 value of 158.5 ± 12.5 μM , suggesting moderate cytotoxicity. This level of cytotoxicity indicates potential for further development as an anticancer agent.
Anti-inflammatory Activity
Thiazolopyrimidine derivatives have been studied for their anti-inflammatory properties. The compound demonstrated significant inhibition of COX-II enzyme activity, a key target in the treatment of inflammatory diseases. The IC50 value for COX-II inhibition was reported to be 0.72 μM , indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib.
Case Studies
- Study on Antibacterial Activity : A recent study focused on synthesizing various thiazolopyrimidine derivatives and evaluating their antibacterial properties. The synthesized compounds were tested against clinical isolates of bacteria, with the compound showing promising results in inhibiting growth and biofilm formation.
- Cytotoxicity Evaluation : In another research effort, a series of thiazolopyrimidine compounds were screened for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly affected the cytotoxicity, with this specific compound exhibiting notable activity against leukemia cells.
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related thiazolo[3,2-a]pyrimidine derivatives (Table 1):
Table 1: Structural Comparison
Key Observations :
- Substituent Diversity : The sulfonamide group in the target compound distinguishes it from analogs with ester (e.g., ), methoxy (), or chloro () groups.
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs adopts a "flattened boat" conformation, as observed in crystallographic studies (e.g., C5 deviation: 0.224 Å in ). This conformation is likely conserved in the target compound due to structural homology .
- Dihedral Angles : In analogs, fused rings exhibit dihedral angles up to 80.94° (e.g., between thiazolopyrimidine and benzene rings in ), suggesting steric flexibility influenced by substituents.
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic and Crystallographic Profiles
Key Observations :
- Sulfonamide vs. Ester IR Signatures : The target compound’s sulfonamide group is expected to show strong S=O stretches (1350–1300 and 1160–1120 cm⁻¹), contrasting with ester C=O stretches (~1700 cm⁻¹) in analogs .
Key Observations :
- Shared Methodology : The target compound’s synthesis likely mirrors analogs, involving cyclocondensation of thioamide precursors with aldehydes and carboxamide-forming agents .
- Yield Variability : Yields for thiazolo[3,2-a]pyrimidine derivatives range from 45–78%, influenced by substituent bulk and reaction conditions .
Functional Group Impact on Properties
- Sulfonamide (Target): Enhances polarity and hydrogen-bonding capacity vs.
- Ester vs. Amide (Position 6) : Esters () offer hydrolytic instability, whereas the target’s carboxamide may improve metabolic stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via condensation of 4-sulfamoylphenethylamine with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid precursor under reflux in acetic acid or a mixed solvent system (e.g., acetic acid/acetic anhydride). Sodium acetate is often used as a catalyst. Reaction parameters such as temperature (80–100°C), solvent polarity, and reflux duration (8–12 hours) significantly influence yield and purity. Post-synthesis purification typically involves recrystallization from ethyl acetate/ethanol mixtures .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms substituent placement.
- X-ray crystallography resolves the 3D conformation, including dihedral angles between fused rings (e.g., thiazolo-pyrimidine and sulfamoylphenethyl groups) .
- IR spectroscopy verifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Antimicrobial activity via broth microdilution (MIC/MBC determination against Gram-positive/negative bacteria and fungi).
- Cytotoxicity profiling (MTT assay on cancer/normal cell lines) to evaluate selectivity .
Advanced Research Questions
Q. How can computational methods like DFT optimize the compound’s conformational stability and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model bond lengths, angles, and electron density maps to predict reactive sites (e.g., sulfonamide group’s electrophilicity). Solvent effects are simulated using polarizable continuum models (PCM). These insights guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance metabolic stability) .
Q. What strategies resolve contradictions in reported biological activities across structurally analogous thiazolo-pyrimidines?
- Methodological Answer : Discrepancies arise from variations in:
- Substituent positioning : Para-substituted sulfonamides (vs. meta) may alter target binding.
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Cellular context : Use isogenic cell lines to isolate compound-specific effects from genetic background noise .
Q. How do reaction conditions influence regioselectivity during derivatization of the thiazolo-pyrimidine core?
- Methodological Answer : Electrophilic substitution at C2/C7 positions is controlled by:
- Temperature : Lower temps (~40°C) favor C2 functionalization; higher temps (~80°C) promote C7 reactivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophiles to electron-rich regions.
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for regioselective alkylation .
Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s structural features?
- Methodological Answer : The sulfonamide group may reduce oral bioavailability via poor intestinal permeability. Strategies include:
- Prodrug design : Mask polar groups (e.g., esterify carboxylic acid).
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance circulation time.
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the thiazolo-pyrimidine ring?
- Methodological Answer : Single-crystal X-ray diffraction distinguishes tautomers (e.g., lactam-lactim equilibria) by mapping electron density around N1 and C5. Hydrogen bonding networks (e.g., C=O···H–N interactions) stabilize specific tautomeric states, which are validated against DFT-predicted geometries .
Methodological Notes for Experimental Design
- Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., central composite design for temperature/solvent interactions) .
- Data Reproducibility : Include internal controls (e.g., reference inhibitors) in bioassays and validate findings across ≥3 independent replicates .
- Structural Dynamics : Pair static crystallography with molecular dynamics simulations to model conformational flexibility in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
